molecular formula C16H17N3O5 B187443 Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate CAS No. 5725-38-2

Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate

Cat. No. B187443
CAS RN: 5725-38-2
M. Wt: 331.32 g/mol
InChI Key: AIYOVQQKAJQHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate, also known as NVP-BEZ235, is a dual PI3K/mTOR inhibitor that has been widely used in scientific research. It has shown promising results in cancer treatment, particularly in breast, lung, and prostate cancers.

Mechanism of Action

Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate inhibits the activity of two key signaling pathways, PI3K and mTOR, which are frequently dysregulated in cancer cells. PI3K promotes cell growth and survival, while mTOR regulates protein synthesis and cell metabolism. By inhibiting both pathways, this compound induces cancer cell death and prevents the growth and spread of tumors. This compound has also been shown to inhibit the activity of other signaling pathways, such as Akt and ERK, which are involved in cancer cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to reduce angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate is its dual inhibitory activity against PI3K and mTOR, which makes it a potent anticancer agent. It has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its effectiveness in some cases.

Future Directions

There are several future directions for the development of Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate. One direction is the investigation of its potential in combination therapy with other anticancer drugs. Another direction is the development of more effective formulations that improve its solubility and pharmacokinetics. In addition, further studies are needed to better understand its mechanism of action and identify biomarkers that can predict its effectiveness in different types of cancer. Finally, its potential in the treatment of other diseases, such as diabetes, neurodegenerative disorders, and autoimmune diseases, should be further explored.

Scientific Research Applications

Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancers. This compound has also been investigated for its potential in combination therapy with other anticancer drugs. In addition to its anticancer properties, this compound has shown promising results in the treatment of other diseases, such as diabetes, neurodegenerative disorders, and autoimmune diseases.

properties

CAS RN

5725-38-2

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

prop-2-enyl 3,4-dimethyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H17N3O5/c1-4-8-24-15(20)13-10(2)18(3)16(21)17-14(13)11-6-5-7-12(9-11)19(22)23/h4-7,9,14H,1,8H2,2-3H3,(H,17,21)

InChI Key

AIYOVQQKAJQHLP-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

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